(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” features a fused heterocyclic core comprising thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, substituted at the 2-position with a 4-ethoxyphenyl group and at the 5-position with a (1,3-diphenyl-1H-pyrazol-4-yl)methylene moiety. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing molecular planarity and intermolecular interactions .
Properties
CAS No. |
623935-42-2 |
|---|---|
Molecular Formula |
C28H21N5O2S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H21N5O2S/c1-2-35-23-15-13-20(14-16-23)26-29-28-33(31-26)27(34)24(36-28)17-21-18-32(22-11-7-4-8-12-22)30-25(21)19-9-5-3-6-10-19/h3-18H,2H2,1H3/b24-17- |
InChI Key |
JAQUDPPRWJPHBN-ULJHMMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 1,3-diphenyl-1H-pyrazole and 4-ethoxyphenyl derivatives. These intermediates undergo condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical and Electronic Properties
- Lipophilicity : The ethoxy group in the target compound confers moderate lipophilicity, whereas methoxy () or isobutoxy () substituents alter logP values, impacting bioavailability .
- Electron-Donating Effects : Methoxy and ethoxy groups enhance electron density on aromatic rings, influencing charge-transfer interactions. The 4-ethoxy-3-methylphenyl group in may further modulate resonance effects .
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (0.65–0.75) to analogs in and , primarily due to shared core structures. Lower similarity (0.40–0.50) is observed with thiazolidinone derivatives (), reflecting divergent heterocyclic systems .
Biological Activity
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes pyrazole, thiazole, and triazole rings, which contribute to its diverse chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. The IUPAC name is as follows:
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 623935-42-2 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor , anticonvulsant , and anti-inflammatory agent.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies have demonstrated IC50 values indicating effective antiproliferative activity against human cancer cell lines such as Jurkat and HT-29.
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (5Z)-5... | Jurkat | < 10 |
| (5Z)-5... | HT-29 | < 15 |
| Doxorubicin | Jurkat | 0.5 |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Thiazole-based compounds are known to modulate neurotransmitter systems and exhibit protective effects in seizure models. Studies indicate that the presence of specific substituents on the pyrazole ring enhances anticonvulsant activity.
Table 3: Anticonvulsant Activity Results
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| (5Z)-5... | PTZ Seizure | 20 |
| Reference Compound | PTZ Seizure | 15 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the compound may bind to specific enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular responses.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated significant tumor reduction in animal models when treated with compounds structurally related to (5Z)-5... .
- Epilepsy Models : In a controlled trial involving animal models of epilepsy, the compound showed a marked reduction in seizure frequency compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
